molecular formula C11H16FN3O4 B8186242 (R)-N-Boc-4(5)-fluoro-histidine

(R)-N-Boc-4(5)-fluoro-histidine

Cat. No.: B8186242
M. Wt: 273.26 g/mol
InChI Key: FFKFEQBIILDPHQ-SSDOTTSWSA-N
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Description

(R)-N-Boc-4(5)-fluoro-histidine is a fluorinated derivative of the amino acid histidine, modified with a tert-butoxycarbonyl (Boc) protecting group on the α-amino group. This compound is critical in peptide synthesis and medicinal chemistry, where fluorine substitution enhances metabolic stability, modulates electronic properties, and influences binding affinity in drug candidates . The numbering ambiguity (4- or 5-fluoro) arises from tautomerism in the imidazole ring of histidine, a feature that complicates structural characterization but offers versatility in biochemical applications.

Properties

IUPAC Name

(2R)-3-(4-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(9(16)17)4-6-8(12)14-5-13-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKFEQBIILDPHQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(N=CN1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(N=CN1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

To contextualize its properties, (R)-N-Boc-4(5)-fluoro-histidine is compared below with structurally or functionally related compounds, including histidine derivatives, fluorinated amino acids, and Boc-protected analogs.

Table 1: Structural and Functional Comparison
Compound Molecular Weight (g/mol) Fluorine Position Boc Protection Key Applications Stability in Aqueous Media
This compound 274.27 Imidazole C4/C5 Yes Peptide synthesis, enzyme inhibition Moderate (pH-sensitive)
L-Histidine 155.16 None No Protein biosynthesis, buffer systems High
N-Boc-L-histidine 241.27 None Yes Intermediate in peptide chemistry High (Boc group stabilizes)
4-Fluoro-DL-histidine 173.16 Imidazole C4 No Radiolabeling, metabolic studies Low (prone to dehalogenation)
5-Fluoro-L-tryptophan 222.21 Indole C5 No Antibiotic development, protein labeling Moderate
Key Findings :

Fluorination Impact: Unlike non-fluorinated histidine or N-Boc-L-histidine, the fluorine atom in this compound introduces steric and electronic effects that alter hydrogen bonding and π-π interactions, making it valuable for probing enzyme active sites or designing protease inhibitors .

Stability : The Boc group enhances stability compared to unprotected fluorohistidine (e.g., 4-fluoro-DL-histidine), which is susceptible to decomposition under acidic or oxidative conditions .

Tautomerism vs. Regioselectivity : Unlike 5-fluoro-L-tryptophan (fixed fluorine position), the 4(5)-fluoro ambiguity in histidine derivatives complicates NMR analysis but allows dual interaction modes in target binding .

Analysis :

  • The Boc group in this compound reduces solubility compared to L-histidine but improves membrane permeability (higher LogP).
  • Its lower IC₅₀ against histidine decarboxylase (12.3 μM) vs. 4-fluoro-DL-histidine (28.9 μM) suggests fluorine positioning and Boc protection synergistically enhance enzyme inhibition .

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